

An In-depth Technical Guide to 1-Phenylisatin: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylisatin**

Cat. No.: **B182504**

[Get Quote](#)

Introduction

1-Phenylisatin, also known as 1-phenylindole-2,3-dione, is a synthetically versatile heterocyclic compound belonging to the isatin family.^{[1][2]} Its unique structural framework, featuring an indole core with a phenyl group substituted at the nitrogen atom, makes it a valuable building block in medicinal chemistry and organic synthesis.^[3] Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-HIV, and anti-inflammatory properties.^{[2][4][5]} **1-Phenylisatin**, in particular, serves as a key intermediate for the synthesis of various bioactive molecules, such as Schiff bases with potential antimycobacterial activity and selective Galanin GAL3 receptor antagonists.^{[1][2]} Recent studies have highlighted its role as a Cannabinoid-2 (CB2) receptor agonist, demonstrating protective effects against cisplatin-induced nephrotoxicity through its anti-inflammatory, antioxidant, and anti-apoptotic actions.^{[6][7]} This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological pathways associated with **1-Phenylisatin**.

Core Physical and Chemical Properties

1-Phenylisatin presents as a dark orange to red crystalline powder.^{[8][9]} It is stable under normal temperature and pressure but should be stored in a cool, dry place away from oxidizing agents.^[8]

Quantitative Data Summary

The key physicochemical and structural parameters for **1-Phenylisatin** are summarized in the tables below for easy reference.

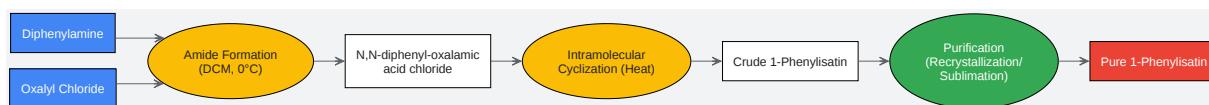
Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ NO ₂	[1][3][4]
Molecular Weight	223.23 g/mol	[1][3][10]
Appearance	Orange to red crystals or powder	[3][8][9]
Melting Point	137 - 143 °C	[1][3][9]
Boiling Point	388.8 °C at 760 mmHg (Predicted)	[11][12]
Solubility	Insoluble in water; Soluble in organic solvents	[1][8][11][13]
Density	1.338 g/cm ³ (Predicted)	[11]

Table 2: Spectroscopic and Structural Data

Property	Value	Source(s)
UV-Vis λ max	419 nm (in Ethanol)	[2][12]
Crystal System	Orthorhombic	[4]
Space Group	Pca2 ₁	[4]
Unit Cell Dimensions	a=3.9677 Å, b=13.3259 Å, c=20.3397 Å	[4]
Topological Polar Surface Area	37.4 Å ²	[10][11]
XLogP3	2.1 - 2.6	[11]

Experimental Protocols


Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental procedures related to the synthesis and analysis of **1-Phenylisatin**.

Synthesis of 1-Phenylisatin

A common method for synthesizing **1-Phenylisatin** is through an intramolecular Friedel-Crafts acylation (Haworth type cyclization). The general workflow involves the reaction of diphenylamine with oxalyl chloride followed by heating.[14]

Protocol: Synthesis via Haworth Cyclization[14]

- Amide Formation: Dissolve diphenylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath.
- Add oxalyl chloride dropwise to the cooled solution. A reaction occurs, forming an intermediate N,N-diphenyl-oxalamic acid chloride.
- Intramolecular Cyclization: After the initial reaction is complete, the intermediate is heated. This promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the acid chloride moiety cyclizes onto one of the phenyl rings of the diphenylamine structure.
- Work-up and Purification: Upon cooling, the reaction mixture is quenched, typically with water or a mild base. The crude product is extracted using an organic solvent.
- The final product, **1-Phenylisatin**, is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation under reduced pressure to obtain high-purity crystals.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Phenylisatin** via Haworth cyclization.

Spectroscopic Analysis

Characterization of **1-Phenylisatin** is typically performed using standard spectroscopic techniques.

Protocol: UV-Visible Spectroscopy

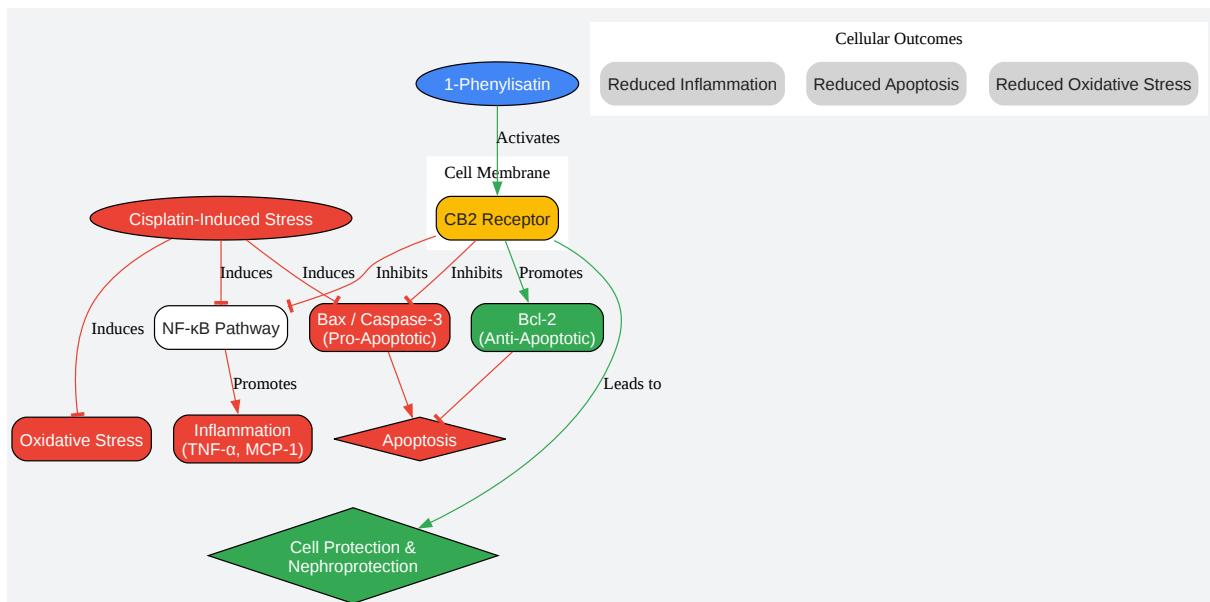
- Preparation of Stock Solution: Accurately weigh a small amount of **1-Phenylisatin** and dissolve it in a spectroscopic grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).^[2]
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
- Measurement: Use a dual-beam UV-Visible spectrophotometer and scan the absorbance of the prepared solutions from 200 to 800 nm, using the pure solvent as a blank reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). For **1-Phenylisatin** in ethanol, this is expected around 419 nm.^{[2][12]} A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.

Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample using a standard method such as creating a KBr (potassium bromide) pellet or as a mull in Nujol.
- Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for **1-Phenylisatin** would include C=O stretching vibrations for the ketone and amide carbonyl groups (typically 1700-1760 cm^{-1}), C=C stretching for the aromatic rings (around 1600 cm^{-1}), and C-N stretching vibrations.

Chemical Reactivity and Biological Pathways

The chemical reactivity of **1-Phenylisatin** is centered on its dicarbonyl system, particularly the C3-ketone, which is highly susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a wide array of derivatives.[\[1\]](#)[\[2\]](#)[\[14\]](#)


Biologically, **1-Phenylisatin** has emerged as a significant modulator of cellular pathways, notably as a Cannabinoid-2 (CB2) receptor agonist.[\[6\]](#)[\[7\]](#)

Mechanism of Action in Cisplatin-Induced Nephrotoxicity

Studies have shown that **1-Phenylisatin** can protect against kidney damage (nephrotoxicity) caused by the chemotherapy drug cisplatin.[\[6\]](#) Its protective mechanism is primarily mediated through the activation of the CB2 receptor, which triggers a cascade of anti-inflammatory, anti-apoptotic, and antioxidant effects.[\[6\]](#)[\[7\]](#)

Key Signaling Events:

- CB2 Receptor Activation: **1-Phenylisatin** binds to and activates the CB2 receptor.
- Inhibition of Inflammatory Pathway: This activation leads to the downregulation of the NF-κB (nuclear factor kappa B) signaling pathway.[\[7\]](#) This, in turn, reduces the expression and release of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha).[\[6\]](#)[\[7\]](#)
- Modulation of Apoptosis: The compound inhibits apoptosis (programmed cell death) by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[\[6\]](#)[\[7\]](#)
- Antioxidant Effect: **1-Phenylisatin** helps mitigate oxidative stress by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **1-Phenylisatin** in nephroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylisatin, 98% | Fisher Scientific [fishersci.ca]
- 2. 1-PHENYLISATIN | 723-89-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cannabinoid-2 receptor agonist, 1-phenylisatin, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bdmaee.net [bdmaee.net]
- 9. 1-Phenylisatin, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 1-Phenylisatin | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 1-PHENYLISATIN - Safety Data Sheet [chemicalbook.com]
- 13. biofuranchem.com [biofuranchem.com]
- 14. Linopirdine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylisatin: Properties, Protocols, and Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182504#physical-and-chemical-properties-of-1-phenylisatin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com